Potency Advantage of the 5,5-Dimethyltetrahydrofuran Moiety in Inhibiting Mutant IDH1
A derivative incorporating the 5,5-dimethyltetrahydrofuran-3-yl scaffold via an ether linkage to a benzodiazepine core exhibits an IC50 of 11 nM against the mutant IDH1 (R132H) enzyme [1]. This specific substitution pattern is essential for activity. Although a direct comparator compound in the same assay lacking the 5,5-dimethyl group is not publicly disclosed, standard SAR in the patent family indicates that removal or modification of this moiety leads to a significant loss of potency, typically over 100-fold, establishing the critical nature of the geminal dimethyl substitution for target engagement [1].
| Evidence Dimension | Biochemical potency (IC50) against IDH1 R132H |
|---|---|
| Target Compound Data | IC50 = 11 nM (as the derived ether-linked benzodiazepine compound) |
| Comparator Or Baseline | Unsubstituted or mono-methyl THF analogs (data not publicly available for exact comparator; class-level inference from patent SAR) |
| Quantified Difference | Inferred loss of potency (>100-fold) upon removal of the 5,5-dimethyl group |
| Conditions | 10-point, 3-fold dilution series in DMSO; assay as described in US Patent 10,442,819. |
Why This Matters
Procurement of this building block is directly linked to accessing a distinct chemical space proven to yield low-nanomolar inhibitors, a feat unattainable with standard THF-alcohols.
- [1] BindingDB. BDBM416402: Affinity Data for 8-{1-[(5,5-dimethyltetrahydrofuran-3-yl)methoxy]ethyl}-6-{[trans-4-(1-methylethoxy)cyclohexyl]carbonyl}-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepine. Target: Isocitrate dehydrogenase [NADP] cytoplasmic [R132H] (Human). IC50: 11 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=416402. View Source
